Haemulcholic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(3S,4S)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19-,20+,22-,23-,24+/m0/s1 |
InChI Key |
IPSHXEXQGICLQN-KLRYQPFDSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)[C@H](CC(=O)O)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |
Synonyms |
3 alpha, 7 alpha, 22-trihydroxy-5 beta-cholan-24-oic acid haemulcholic acid hemulcholic acid |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Haemulcholic Acid
Distribution of Haemulcholic Acid Across Biological Taxa
The specific stereochemistry of the naturally occurring molecule has been identified as (22S)-3α, 7α, 22-trihydroxy-5β-cholan-24-oic acid. nih.gov While cholic acid and chenodeoxycholic acid are common bile acids found across many vertebrates, including various fish species, this compound's presence is more taxonomically restricted. nih.govresearchgate.net
Table 1: Documented Fish Species Containing this compound
| Family | Species | Common Name |
| Haemulidae | Parapristipoma trilineatum | Threeline grunt |
| Haemulidae | Haemulon steindachneri | Chere-chere grunt |
This table includes species explicitly mentioned in researched literature as containing this compound. oup.comwikipedia.orgmnhn.fr
The bile acid profiles of vertebrates show remarkable diversity, which often reflects evolutionary lineages. nih.gov Vertebrate bile salts can be broadly categorized into three main classes: C27 bile alcohols, C27 bile acids, and C24 bile acids. nih.govoup.com
Early evolving vertebrates, such as cartilaginous fish (sharks and rays) and many primitive bony fish, predominantly synthesize C27 bile alcohols, which are typically sulfated. oup.comuchicago.edu Reptiles and amphibians often feature C27 bile acids. oup.com In contrast, C24 bile acids, which have undergone side-chain shortening, are the dominant type in most later-evolving species, including the majority of teleost fish, birds, and mammals. nih.gov
This compound is a C24 bile acid, placing it within the category typical for more recently evolved vertebrates. nih.gov However, its defining feature is the hydroxylation at the C-22 position of the side chain. semanticscholar.org This is a rare modification. Other side-chain hydroxylations occur in different vertebrate groups, such as C-23 hydroxylation in some birds and marine mammals, and C-26 or C-24 hydroxylation in amphibians and turtles. semanticscholar.org The common primary bile acids in mammals, cholic acid and chenodeoxycholic acid, are hydroxylated on the steroid nucleus (at C-12 for cholic acid) but are not typically hydroxylated on the side chain. nih.gov This makes the C-22 hydroxylation of this compound a distinctive feature within the broader context of vertebrate bile acid evolution. semanticscholar.org
Table 2: Comparative Overview of Dominant Bile Salt Types in Vertebrates
| Vertebrate Group | Dominant Bile Salt Class | Common Examples | Side Chain Hydroxylation |
| Early Bony Fish | C27 Bile Alcohols | 5α-cyprinol sulfate | C-26, C-27 |
| Cartilaginous Fish | C27 Bile Alcohols | 5β-scymnol sulfate | C-24, C-26, C-27 |
| Amphibians & Reptiles | C27 Bile Acids/Alcohols | 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid | C-24, C-26 |
| Birds & Mammals | C24 Bile Acids | Cholic acid, Chenodeoxycholic acid | Typically absent; C-23 in some |
| Specific Teleost Fish | C24 Bile Acids | This compound , Cholic acid | C-22 , typically absent in others |
This table provides a simplified comparison based on general findings in vertebrate bile salt evolution. semanticscholar.orgnih.govoup.com
Primary Sources: Specific Fish Species and Bile Composition
Precursors and Enzymology of this compound Biosynthesis
The biosynthesis of all bile acids originates from the steroidal precursor, cholesterol. nii.ac.jpnih.gov The conversion of cholesterol, a 27-carbon molecule, into C24 bile acids is a complex, multi-step process occurring primarily in the liver. nih.gov This process involves modifications to the steroid nucleus, reduction of the double bond, epimerization of the 3β-hydroxyl group, and shortening of the hydrocarbon side chain. nih.govlibretexts.org
The synthesis of this compound is understood to proceed via the formation of a primary C24 bile acid intermediate. nih.gov Specifically, chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the direct steroidal precursor for the laboratory synthesis of this compound, and a similar pathway is presumed to occur biologically. nih.govresearchgate.net
The formation of chenodeoxycholic acid itself follows the "classic" or "neutral" pathway of bile acid synthesis. This pathway is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which hydroxylates cholesterol at the 7α position. nih.govimrpress.com A series of subsequent enzymatic reactions modify the steroid rings and shorten the side chain, a process involving peroxisomal β-oxidation, to yield chenodeoxycholic acid. nih.govnih.gov
The enzymatic machinery for bile acid synthesis is complex and involves numerous enzymes, many of which belong to the cytochrome P450 (CYP) superfamily. imrpress.comki.se While the enzymes for the main bile acid synthetic pathways are well-characterized, the specific enzyme responsible for the final, distinctive C-22 hydroxylation that converts chenodeoxycholic acid into this compound in fish has not been definitively identified.
However, based on known enzymatic functions, it is highly probable that a specific cytochrome P450 enzyme catalyzes this side-chain hydroxylation. nih.gov For instance, the enzyme CYP11A1 is known to perform C-22 hydroxylation on cholesterol as the initial step in steroid hormone production. mdpi.com Other CYP enzymes are also known to hydroxylate various positions on the sterol side chain. nih.gov The chemical synthesis of this compound involves the hydroxylation of a 24-nor-5β-chol-22-ene intermediate, suggesting a biological pathway might involve a similar unsaturated precursor. nih.gov
Table 3: Key Enzymes in the Biosynthesis of the Precursor Chenodeoxycholic Acid
| Enzyme | Abbreviation | Location | Function in Pathway |
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Rate-limiting step; hydroxylates cholesterol at C-7. imrpress.com |
| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Involved in modification of the steroid nucleus. nih.gov |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Catalyzes oxidation of the sterol side chain, initiating its shortening. nih.govimrpress.com |
| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Peroxisome | Conjugates bile acids with taurine (B1682933) or glycine (B1666218) (though this compound can be unconjugated). mdpi.com |
Postulated Biosynthetic Routes from Steroidal Precursors
Environmental and Biological Factors Influencing this compound Production
However, while these general principles are established, specific research detailing how environmental and biological factors directly influence the production and concentration of this compound is limited. Studies have focused more on the structural identification and comparative biochemistry of this unique bile acid rather than the ecological or physiological variables that might regulate its synthesis in species like Parapristipoma trilineatum. nih.govoup.com Therefore, the precise impact of diet, habitat, or other environmental stressors on this compound levels remains an area requiring further investigation.
Physiological Contexts of Bile Acid Synthesis in Producing Organisms
Bile acids are crucial for a range of physiological functions in fish, including the digestion and absorption of lipids, fat-soluble vitamins, and carotenoids. researchgate.net They are synthesized in the liver from cholesterol and are typically conjugated with taurine to form bile salts before being transported to the intestine. researchgate.net The primary functions of bile include emulsifying dietary fats to enhance the efficacy of lipase, facilitating the absorption of lipid-soluble nutrients, and aiding in the excretion of cholesterol and toxic metabolites like bilirubin. researchgate.net
This compound has been specifically isolated from the bile of the fish Parapristipoma trilineatum. semanticscholar.organtibacvir.co.ukgallmet.hu The presence of a hydroxyl group at the C-22 position is a distinguishing feature of this compound. semanticscholar.orgnih.gov This structural characteristic influences its physicochemical properties, such as its pKa value, which is higher than that of C-23 hydroxylated bile acids due to the increased distance of the hydroxyl group from the carboxyl group. nih.gov
The synthesis of this compound is a multi-step enzymatic process. nih.gov Research has shown that it can be synthesized from chenodeoxycholic acid. nih.gov The process involves the oxidative decarboxylation of diformoxylated chenodeoxycholic acid to yield an intermediate, which is then hydroxylated and further oxidized to form this compound. nih.gov
Regulation of Bile Acid Metabolism and its Relevance to this compound
The metabolism of bile acids in vertebrates is a tightly regulated process known as the enterohepatic circulation. researchgate.netnih.gov This involves the synthesis of primary bile acids from cholesterol in the liver, their secretion into the intestine, modification by gut microbiota into secondary bile acids, reabsorption from the intestine, and return to the liver. researchgate.netnih.gov This circulation is crucial for maintaining a stable pool of bile acids and regulating cholesterol levels. researchgate.netnih.gov
In fish, the regulation of bile acid synthesis is essential for adapting to different dietary conditions. mdpi.com Key enzymes, such as cholesterol 7α-hydroxylase (CYP7A1), play a rate-limiting role in the classic bile acid biosynthesis pathway. nih.gov The expression of such enzymes can be influenced by dietary factors. For example, a high-carbohydrate diet has been shown to decrease bile acid synthesis by down-regulating cyp7a1 in fish. mdpi.com
The regulation of bile acid metabolism is also linked to various nuclear receptors, such as the farnesoid X receptor (FXR). researchgate.netnih.gov These receptors act as sensors for bile acid levels and modulate the expression of genes involved in their synthesis and transport, thus maintaining homeostasis. nih.gov
While the general principles of bile acid regulation are understood, the specific regulatory mechanisms governing the synthesis of unique bile acids like this compound in fish are still an area of active research. The presence of this compound in certain fish species points to a diversification of the bile acid synthetic pathways during evolution. semanticscholar.org The study of such unique bile acids and their regulation can provide further understanding of the comparative biochemistry and physiology of vertebrates.
Bile acids in fish are not only important for digestion but also act as semiochemicals, influencing behaviors such as migration and spawning. msu.eduoup.comnih.gov The structural diversity of bile salts across different taxa is significant for their role in chemical communication. oup.com
Synthetic Chemistry and Derivatization of Haemulcholic Acid
Total Synthesis Strategies for Haemulcholic Acid
The total synthesis of complex natural products like this compound is a significant undertaking in organic chemistry, serving to confirm its structure and providing access to analogues that are not available from natural sources. wikipedia.org While specific total synthesis routes for this compound are not extensively detailed in the provided results, general principles of natural product synthesis can be applied. Such syntheses often involve the assembly of complex molecules from simpler, commercially available starting materials. wikipedia.orgeurekalert.org Key challenges in the synthesis of bile acids include the stereocontrolled construction of the steroid nucleus and the introduction of various functional groups at specific positions.
Stereoselective Synthesis of the C-22 Epimers
The stereochemistry at the C-22 position of the side chain is a critical feature of this compound. The development of stereoselective methods to control this center is a crucial aspect of its total synthesis. Stereoselective synthesis aims to produce a specific stereoisomer, which is vital for the molecule's biological function. nih.govbeilstein-journals.orgiastate.edu
| Methodology | Key Features | Reported Outcomes |
| Asymmetric Aldol Reactions | Utilizes chiral auxiliaries or catalysts to control the formation of new stereocenters. | Can establish the C-22 hydroxyl group with a high degree of stereocontrol. |
| Chiral Pool Synthesis | Starts from a readily available chiral molecule that already contains some of the required stereocenters. | Can simplify the synthetic route by incorporating pre-existing stereochemistry. |
| Substrate-Controlled Reactions | The existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Effective for setting relative stereochemistry in the side chain. |
Methodological Advancements in this compound Total Synthesis
Key Methodological Advancements:
Convergent Synthesis: This strategy involves synthesizing separate fragments of the molecule and then coupling them together at a late stage. eurekalert.org This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.
Catalytic Asymmetric Reactions: The use of chiral catalysts to induce stereoselectivity is a cornerstone of modern organic synthesis, allowing for the efficient creation of specific stereoisomers. mdpi.com
C-H Functionalization: This emerging area of synthesis allows for the direct conversion of carbon-hydrogen bonds into new functional groups, potentially shortening synthetic routes by avoiding the need for pre-functionalized starting materials. rsc.org
Semisynthetic Routes to this compound Derivatives
Semisynthesis, which starts from a readily available natural product and chemically modifies it, is a common approach for producing derivatives of complex molecules like bile acids. wikipedia.orgnih.gov This strategy leverages the existing complex scaffold of the natural product to access novel analogues.
Chemical Modifications of the Steroid Nucleus
The steroid nucleus of bile acids is a prime target for chemical modification to alter their physicochemical and biological properties. frontiersin.org
Common Modifications:
Hydroxylation: Introduction of new hydroxyl groups can alter the hydrophilicity of the molecule.
Epimerization: Inversion of the stereochemistry of existing hydroxyl groups can lead to significant changes in biological activity. nih.gov
Oxidation/Reduction: Conversion of hydroxyl groups to ketones or vice versa can modulate receptor binding and metabolic stability. frontiersin.org
| Modification | Reagents/Conditions | Purpose |
| Selective Hydroxylation | Cytochrome P450 mimics, directed C-H oxidation | Introduce new polar groups to modulate solubility and receptor interactions. |
| Epimerization | Mitsunobu reaction, oxidation-reduction sequences | Alter the 3D shape of the steroid to probe structure-activity relationships. |
| Ketone Formation | Dess-Martin periodinane, Swern oxidation | Modify electronic and steric properties at specific positions. |
Functionalization of the Side Chain
The carboxylic acid side chain of this compound is another key site for chemical modification, allowing for the introduction of a wide range of functionalities. frontiersin.orgamericanpeptidesociety.org
Strategies for Side Chain Functionalization:
Amide Coupling: The carboxylic acid can be coupled with various amines to create a library of amide derivatives. nih.gov
Esterification: Formation of esters with different alcohols can modulate the lipophilicity and pharmacokinetic properties of the molecule.
Chain Extension/Modification: The length and composition of the side chain can be altered to explore its impact on biological activity. researchgate.net
Development of Novel Synthetic Building Blocks for this compound Analogs
The creation of novel analogs of this compound relies on the availability of a diverse set of synthetic building blocks. enamine.netlifechemicals.com1clickchemistry.comaccelachem.cn These are relatively simple molecules that can be incorporated into the synthesis to introduce new structural motifs and functionalities.
Examples of Building Block Classes:
Functionalized Steroid Cores: Pre-functionalized steroid nuclei that can be elaborated into a variety of bile acid analogs.
Chiral Side Chain Precursors: Small molecules containing the desired stereochemistry for the side chain, which can then be attached to the steroid nucleus.
Heterocyclic Moieties: Introduction of heterocyclic rings can lead to novel scaffolds with unique biological properties. 1clickchemistry.com
| Building Block Type | Potential Application in this compound Analog Synthesis |
| Substituted Cyclopentane Derivatives | Can serve as precursors for the D-ring of the steroid nucleus with pre-installed functional groups. |
| Chiral Alcohols and Aldehydes | Used in the construction of the side chain with defined stereochemistry. |
| Boronic Acids | Can be used in cross-coupling reactions to attach new carbon-based fragments to the steroid nucleus or side chain. rsc.org1clickchemistry.com |
Chemoenzymatic Approaches in this compound Synthesis
The synthesis of complex stereospecific molecules like this compound ((22S)-3α,7α,22-trihydroxy-5β-cholan-24-oic acid) presents significant challenges for purely chemical methods, particularly in achieving the desired stereochemistry at multiple chiral centers. Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and efficient alternative. researchgate.netmdpi.com While a dedicated chemoenzymatic pathway for this compound has not been extensively documented, a viable strategy can be constructed based on known enzymatic transformations of steroid and bile acid scaffolds. nih.govrsc.org
A proposed chemoenzymatic route would logically start from a readily available bile acid, such as chenodeoxycholic acid (CDCA), which already contains the required 3α,7α-dihydroxy-5β-steroid nucleus. The critical transformation is the stereospecific introduction of the hydroxyl group at the C-22 position with S-configuration and the subsequent construction of the C-24 carboxylic acid side chain.
The key step in a chemoenzymatic approach is the replacement of non-selective chemical reactions with highly specific enzymatic ones. The purely chemical synthesis of this compound from CDCA involves multiple steps, including protection, oxidative decarboxylation to form a C-22 intermediate, non-selective hydroxylation, and a Reformatsky reaction, which results in a mixture of C-22 epimers requiring chromatographic separation. An enzymatic approach, particularly for the C-22 hydroxylation, can overcome the challenge of stereocontrol.
Enzymatic Side-Chain Hydroxylation
The central feature of a chemoenzymatic strategy for this compound is the use of a stereo-selective hydroxylase to install the (22S)-hydroxyl group. Cytochrome P450 monooxygenases (P450s or CYPs) are well-known for their ability to catalyze the regio- and stereospecific hydroxylation of complex steroid cores and side chains. rsc.orgjst.go.jp
Several P450 enzymes are known to hydroxylate the steroid side chain at the C-22 position. For instance, the cholesterol side-chain cleavage enzyme (CYP11A1) initiates steroid hormone biosynthesis by hydroxylating cholesterol, first at C-22 and then at C-20. uniprot.orggenecards.orgyourhormones.com However, CYP11A1 typically produces the (22R)-hydroxycholesterol intermediate, which is the opposite stereoisomer required for this compound. nih.gov
A more promising candidate is the plant cytochrome P450, CYP90B1 (also known as DWF4), from Arabidopsis thaliana. This enzyme is a steroid 22S-hydroxylase involved in brassinosteroid biosynthesis. qmul.ac.uk It has been shown to catalyze the C-22 hydroxylation of various C27, C28, and C29 sterols, demonstrating a degree of substrate flexibility that could be exploited for its application on a modified bile acid precursor. nih.gov The use of such an enzyme could provide the desired (22S)-stereochemistry directly, circumventing the need for epimer separation.
The proposed chemoenzymatic pathway can be outlined as follows:
Chemical Preparation of Precursor: Starting from chenodeoxycholic acid, the side chain is chemically cleaved and modified to generate a suitable substrate for the hydroxylase, such as 3α,7α-dihydroxy-23,24-dinor-5β-cholan-22-al. This step utilizes established organic chemistry methods.
Biocatalytic (22S)-Hydroxylation: The chemically derived aldehyde precursor is subjected to enzymatic hydroxylation using a whole-cell system or an isolated enzyme preparation of a steroid 22S-hydroxylase, like CYP90B1. This step forms the key (22S)-hydroxylated intermediate.
Chemical Side-Chain Elongation: The resulting 22-hydroxy intermediate is then chemically converted to the final this compound structure. This can be achieved via a Wittig-type reaction or a Grignard reaction followed by oxidation to install the final two carbons and the carboxylic acid function, replacing the less selective Reformatsky reaction used in the original chemical synthesis.
This modular approach combines the strengths of both synthetic methodologies, using chemical synthesis for robust C-C bond formations and functional group manipulations while leveraging biocatalysis for the critical, stereochemically challenging hydroxylation step. biorxiv.org
Table 1: Comparison of Potential C-22 Hydroxylating Enzymes
| Enzyme (Gene) | Source Organism | Typical Substrate(s) | Stereoselectivity at C-22 | Potential Utility for this compound Synthesis |
|---|---|---|---|---|
| CYP11A1 | Mammals (e.g., bovine, human) | Cholesterol | R-selective nih.gov | Low; produces the wrong stereoisomer. |
| CYP90B1 (DWF4) | Arabidopsis thaliana | Campesterol, Cholesterol, other phytosterols (B1254722) nih.gov | S-selective qmul.ac.uk | High; produces the correct (22S) stereoisomer and accepts various sterol substrates. |
| PGA2 (CYP72A188) | Solanum tuberosum (Potato) | Cholesterol | Produces both R and S isomers oup.com | Moderate; may require enzyme engineering to improve S-selectivity. |
Table 2: Proposed Chemoenzymatic vs. Fully Chemical Synthesis Steps
| Synthetic Step | Fully Chemical Approach | Proposed Chemoenzymatic Approach | Key Advantage of Chemoenzymatic Route |
|---|---|---|---|
| Starting Material | Chenodeoxycholic acid | Chenodeoxycholic acid | Utilizes an abundant, natural bile acid. |
| C-22 Intermediate Generation | Protection of hydroxyls, oxidative decarboxylation. | Protection of hydroxyls, oxidative side-chain cleavage. | Similar robust chemical steps. |
| C-22 Hydroxylation | Non-selective chemical hydroxylation (e.g., via osmylation of an alkene). | Stereoselective enzymatic hydroxylation (e.g., using CYP90B1). qmul.ac.uknih.gov | Excellent stereocontrol, avoiding formation of (22R)-epimer. |
| Epimer Resolution | Required; complex chromatographic separation. | Not required. | Greatly improves process efficiency and yield. |
| Side Chain Elongation to C-24 Acid | Reformatsky reaction. | Controlled C2 elongation (e.g., Wittig reaction and oxidation). | Potentially higher yields and milder reaction conditions. |
Molecular and Cellular Mechanistic Investigations of Haemulcholic Acid S Biological Activities
Identification of Molecular Targets and Binding Interactions
The biological effects of haemulcholic acid are initiated by its interaction with specific molecular targets, primarily receptors and enzymes. These interactions can trigger a cascade of downstream events, ultimately leading to a physiological response.
Bile acids, including this compound, are known to act as signaling molecules by binding to and activating various receptors. wikipedia.orgmdpi.com The primary receptors implicated in bile acid signaling are the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled cell membrane receptor, TGR5. wikipedia.orgoatext.com
While specific binding data for this compound to these receptors is not extensively detailed in the provided search results, the general mechanism involves the binding of bile acids to these receptors, which then initiates a signaling cascade. nih.gov For instance, TGR5 activation by bile acids can lead to an increase in intracellular cyclic AMP (cAMP), demonstrating a rapid signaling event independent of gene expression modulation. nih.gov In the context of the placenta, bile acid-sensitive receptors like VDR, FXR, and PXR play roles in nutrient transport and cell proliferation. oatext.com TGR5 is also expressed in the placenta and its stimulation by bile acids is an area of active research. oatext.com
The binding affinity and activation potency of different bile acids for these receptors vary depending on their chemical structure. For example, chenodeoxycholic acid (CDCA) is a potent endogenous activator of FXR, while tauro-lithocholic acid (TLCA) is a strong agonist for TGR5. frontiersin.org The structural characteristics of this compound, with hydroxyl groups at positions 3, 7, and 22, likely influence its binding profile to these receptors. ontosight.ai
Table 1: Key Bile Acid Receptors and their General Functions
| Receptor | Type | General Function in Bile Acid Signaling |
|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulates bile acid synthesis, transport, and detoxification. nih.gov |
| TGR5 (GPBAR1) | G protein-coupled receptor | Mediates rapid, non-genomic effects; influences metabolic and inflammatory pathways. wikipedia.orgmdpi.comnih.gov |
| Pregnane X Receptor (PXR) | Nuclear Receptor | Senses and helps in the detoxification of xenobiotics and endobiotics, including certain bile acids. nih.gov |
Bile acids can influence enzymes involved in their own metabolism. For instance, the activity of 7α-hydroxysteroid dehydrogenase, an enzyme involved in bile acid synthesis, can be affected by the presence of different bile acids. nih.gov Furthermore, the metabolism of drugs can be influenced by natural products that inhibit enzymes like carboxylesterases (CEs), which are responsible for hydrolyzing ester-containing compounds. americanpharmaceuticalreview.com
The inhibition of enzymes such as α-amylase and α-glucosidase by phenolic compounds is a known mechanism for modulating carbohydrate metabolism. researchgate.netmdpi.com Although this compound is not a phenolic compound, this highlights the principle of enzyme inhibition as a means of biological regulation. The structural features of a molecule are critical for its ability to bind to and inhibit an enzyme. nih.govnih.gov
Receptor Binding and Activation Profiling (e.g., Membrane-type bile acid receptors)
Elucidation of Cellular Pathways Modulated by this compound
The interaction of this compound with its molecular targets triggers changes in various cellular pathways, leading to alterations in cellular function.
The binding of this compound to receptors like TGR5 can initiate signal transduction cascades. mdpi.com Activation of G protein-coupled receptors typically leads to the production of second messengers, such as cyclic AMP (cAMP), which then propagate the signal within the cell. youtube.com This can lead to the activation of various protein kinases and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Perturbations in signaling pathways, such as the AKT signaling pathway, are implicated in various diseases. nih.gov While direct evidence linking this compound to specific perturbations in the AKT pathway is not provided, the ability of bile acids to activate signaling cascades suggests a potential for such interactions. The activation of TGR5 in cholangiocytes, for example, stimulates cell proliferation through a mechanism involving the epidermal growth factor receptor (EGFR). nih.gov
A significant mechanism by which this compound and other bile acids exert their effects is through the modulation of gene expression. weforum.org This is primarily mediated by nuclear receptors like FXR. nih.govnih.gov When a bile acid binds to FXR, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes. nih.gov
FXR activation regulates a network of genes involved in bile acid homeostasis, including those responsible for bile acid synthesis (e.g., CYP7A1), transport (e.g., BSEP, OSTα), and detoxification. nih.govfrontiersin.org For example, activation of FXR leads to the repression of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis. frontiersin.org Environmental factors and various molecules can lead to alterations in gene expression, which can have significant physiological consequences. nih.govweforum.orgnih.govdkfz.de
Table 2: Examples of Genes Regulated by Bile Acid-Activated FXR
| Gene | Function | Effect of FXR Activation |
|---|---|---|
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Repression frontiersin.org |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Upregulation frontiersin.org |
| SHP (Small Heterodimer Partner) | Atypical nuclear receptor that inhibits other nuclear receptors | Upregulation frontiersin.org |
| OSTα (Organic Solute Transporter alpha) | Basolateral export of bile acids from enterocytes | Upregulation frontiersin.org |
Signal Transduction Cascade Perturbations
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netgardp.org By modifying the structure of a lead compound like this compound and observing the effects on its biological activity, researchers can identify key structural features responsible for its effects. youtube.com
The presence of a hydroxyl group on the side chain of a bile acid, as seen in this compound at position C-22, can modify its physicochemical and biological properties. nih.gov For instance, hydroxylation at C-23 increases the acidity of the bile acid. nih.gov The position and stereochemistry of hydroxyl groups on the steroid nucleus and the side chain are critical determinants of a bile acid's activity. researchgate.net
Studies on synthetic analogs of bile acids have shown that modifications at various positions can dramatically alter their receptor selectivity and potency. For example, the introduction of an ethyl group at the C-6 position of chenodeoxycholic acid (CDCA) and further modifications at the C-3 position have led to the development of potent and selective FXR agonists. frontiersin.org While specific SAR studies on a wide range of this compound analogs are not detailed in the provided information, the principles derived from other bile acids are applicable. The hydrophilicity and micelle-forming properties of this compound are similar to other trihydroxy bile acids like cholic acid. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cholic acid |
| Chenodeoxycholic acid (CDCA) |
| Deoxycholic acid |
| Lithocholic acid |
| Taurocholic acid |
| Glycocholic acid |
| Taurochenodeoxycholic acid |
| Glycochenodeoxycholic acid |
| Tauro-lithocholic acid (TLCA) |
| Ursodeoxycholic acid (UDCA) |
| Phocaecholic acid |
| Bitocholic acid |
| 3β-azido-6α-ethyl-7α-hydroxy-5β-cholan-24-oic acid |
| 6-ethylcholane |
| Gambogic acid |
Correlation Between Stereochemistry at C-22 and Biological Activity
The spatial arrangement of atoms, or stereochemistry, at the C-22 position of the this compound side chain plays a crucial role in its biological activity. This compound, chemically known as 3α,7α,22-trihydroxy-5β-cholan-24-oic acid, has two possible epimers at the C-22 position: (22S) and (22R). ontosight.airesearchgate.net
Early research focused on isolating and determining the structure of the naturally occurring form. Through synthesis and comparison, it was established that the naturally occurring this compound is the (22S)-epimer. researchgate.net This was confirmed through various analytical techniques, including single-crystal X-ray diffraction of its derivatives and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
The different spatial orientations of the hydroxyl group at C-22 in the (22R) and (22S) epimers influence their physicochemical properties and how they interact with biological systems. For instance, studies on C-22 hydroxylated bile acids have shown that this stereochemistry affects their conjugation with amino acids like taurine (B1682933). nih.gov Specifically, C-22 hydroxylated bile acids were found to be extensively conjugated with taurine. nih.gov This is a critical metabolic step that impacts their transport and secretion.
The biological implications of this stereoisomerism are significant. While detailed comparative studies on the specific biological activities of the (22R) and (22S) epimers of this compound are not extensively documented in the provided results, the principle that stereochemistry dictates biological function is well-established in pharmacology and medicinal chemistry. The precise fit of a molecule into the binding site of a receptor or enzyme is often stereospecific. Therefore, the (22S) configuration of natural this compound is likely optimal for its interactions with specific biological targets in the organisms in which it is found.
Impact of Hydroxylation Patterns on Molecular Interactions
The presence of the hydroxyl group on the side chain at C-22, in particular, distinguishes this compound from more common bile acids. nih.gov This feature has been shown to modify its behavior in aqueous solutions. nih.gov For example, the pKa value of C-22 hydroxylated bile acids is higher (pKa 4.2) compared to C-23 hydroxylated bile acids (pKa 3.8), a difference attributed to the greater distance of the C-22 hydroxyl group from the carboxylic acid group. researchgate.netnih.gov This change in acidity can affect its absorption and secretion.
Furthermore, hydroxylation patterns are key determinants of how bile acids interact with specific receptors and enzymes. For instance, the presence and orientation of hydroxyl groups can affect binding to nuclear receptors like the Farnesoid X receptor (FXR), which plays a central role in regulating bile acid synthesis and homeostasis. While direct studies on this compound's interaction with FXR were not found, the principle that hydroxylation patterns govern such interactions is a cornerstone of bile acid biology. The antioxidant properties of molecules can also be influenced by the number and position of hydroxyl groups. nih.govresearchgate.net
Rational Design of Derivatives Based on SAR Data
Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.netslideshare.net This knowledge is then used in the rational design of new derivatives with improved properties, such as enhanced efficacy or better pharmacokinetic profiles. iomcworld.comnih.govnih.gov
For bile acids, including this compound, SAR studies would involve systematically modifying the structure and observing the effect on a specific biological endpoint. Key structural features that can be modified include the number and position of hydroxyl groups, the stereochemistry at various chiral centers, and the length and composition of the side chain. youtube.com
Based on the available information, the design of this compound derivatives could be guided by the following principles derived from general bile acid SAR:
Modification of Hydroxylation: Altering the number or location of hydroxyl groups can impact the hydrophilicity and receptor binding affinity of the molecule. rsc.org For example, introducing or removing hydroxyl groups on the steroid nucleus could modulate the compound's interaction with bile acid receptors.
Side Chain Modification: The side chain of this compound offers several possibilities for modification. Shortening, lengthening, or introducing different functional groups could influence its metabolic stability and transport characteristics. For instance, the extensive taurine conjugation of C-22 hydroxylated bile acids suggests that modifications to the side chain could alter this metabolic pathway. nih.gov
Stereochemical Alterations: Synthesizing the (22R)-epimer of this compound and comparing its activity to the natural (22S)-epimer would be a direct application of SAR to understand the importance of this specific stereocenter. researchgate.net
While specific examples of rationally designed this compound derivatives and their SAR data are not detailed in the provided search results, the general principles of drug design and SAR provide a clear framework for how such research would be conducted. iomcworld.comnih.gov The synthesis of various epimers and analogues of this compound has been reported, providing the necessary chemical tools for such investigations. nih.gov
In Vitro Biological System Responses to this compound
Cell-based Assays for Investigating Cellular Effects
Cell-based assays are indispensable tools for elucidating the cellular effects of bioactive compounds like this compound. bmglabtech.com These assays use living cells to measure a wide range of cellular processes, providing more physiologically relevant data than simple biochemical assays. bmglabtech.comfrontiersin.org
For this compound, cell-based assays could be employed to investigate several aspects of its biological activity:
Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. This is a crucial first step in evaluating any potential therapeutic agent. bio-rad.com
Cell Viability and Proliferation Assays: These assays measure the health and growth of cells in response to the compound, providing insights into its effects on fundamental cellular processes. bio-rad.com
Receptor Activation Assays: To determine if this compound interacts with specific cellular receptors, such as nuclear receptors (e.g., FXR, VDR, PXR), reporter gene assays can be used. In these assays, cells are engineered to produce a detectable signal (e.g., light) when the receptor is activated.
Metabolic Assays: The influence of this compound on cellular metabolism, such as glucose and lipid metabolism, can be assessed using various cell-based assays that measure the uptake and utilization of these nutrients. Mass spectrometry-based metabolomics can be used to identify and quantify changes in small molecule metabolites within cells. frontiersin.org
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or microarrays can be used to analyze how this compound alters the expression of specific genes in target cells, providing clues about its mechanism of action. europa.eu
The choice of cell line for these assays is critical and would depend on the biological question being addressed. For example, liver-derived cell lines (e.g., HepG2) would be appropriate for studying effects on bile acid synthesis and cholesterol metabolism, while intestinal cell lines (e.g., Caco-2) could be used to investigate absorption and transport.
Exploration of Biological Roles in Model Organisms (excluding human trials)
Model organisms are essential for understanding the physiological roles of biological molecules in a whole-organism context. nih.govbionomous.ch The study of this compound and related bile acids in various animal models has provided valuable insights into their metabolism and function.
This compound was first isolated from the bile of the fish Parapristipoma trilineatum. nih.govdokumen.pubgallmet.hu Its presence has also been noted in other fish species. nih.govresearchgate.netgallmet.hu This distribution suggests a specific role for this bile acid in the physiology of these aquatic vertebrates.
Studies in rats have been particularly informative regarding the metabolism of side-chain hydroxylated bile acids. When administered intravenously to bile fistula rats, C-22 hydroxylated bile acids like this compound were found to be extensively conjugated with taurine. nih.gov This is in contrast to C-23 hydroxylated bile acids, which were largely secreted in an unconjugated form. nih.gov This highlights a key difference in the metabolic fate of these closely related compounds. Furthermore, in the presence of intestinal bacteria, these bile acids are metabolized, often through dehydroxylation at the C-7 position. nih.gov
The use of model organisms extends beyond simple metabolic studies. For instance, the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are powerful genetic models that could be used to investigate the broader biological pathways affected by this compound. bionomous.chnih.govpitt.edumdpi.com While no specific studies using these invertebrate models for this compound were found, their genetic tractability and the conservation of many fundamental biological pathways make them valuable tools for future research. pitt.edu For example, they could be used to screen for genes that modify the effects of this compound, thereby identifying its molecular targets and downstream signaling pathways.
Advanced Analytical and Spectroscopic Methodologies for Haemulcholic Acid
Chromatographic Techniques for Isolation, Purification, and Separation
Chromatography is a cornerstone for the isolation and analysis of bile acids from complex biological matrices. nih.gov Various chromatographic methods, each with its specific advantages, are utilized for the separation and purification of haemulcholic acid and related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of bile acids, including this compound. nih.gov It is often the method of choice for analyzing conjugated and unconjugated bile acids in various biological fluids. d-nb.info HPLC offers high resolution and sensitivity, and its versatility is enhanced by a variety of column types and detection methods. shimadzu.co.krchromatographyonline.com
For the analysis of bile acids, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. shodexhplc.com The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of complex mixtures of bile acids. researchgate.net
Mobile Phase: A typical mobile phase for bile acid separation consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netmyfoodresearch.com The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation. 193.16.218
Stationary Phase: C18-bonded silica (B1680970) columns are widely used for the reversed-phase separation of bile acids. researchgate.net
Detection: Detection can be achieved using UV detectors, especially after pre-column derivatization to enhance the chromophoric properties of the bile acids. researchgate.net Evaporative light-scattering detectors (ELSD) and mass spectrometry (MS) are also used for sensitive and selective detection. researchgate.netnih.gov
| Parameter | Typical Conditions for Bile Acid Analysis |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of aqueous buffer (e.g., 15 mM ammonium acetate, pH 5.4) and methanol researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Temperature | 30°C researchgate.net |
| Detection | UV (e.g., 200 nm or after derivatization), ELSD, MS researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another principal method for the analysis of bile acids. d-nb.infonih.gov Due to the low volatility of bile acids, derivatization is a mandatory step before GC analysis. shimadzu.com This process involves converting the polar carboxyl and hydroxyl groups into more volatile derivatives, typically methyl ester-trimethylsilyl ethers. d-nb.info
The derivatization process for bile acids generally involves two steps:
Methylation: The carboxyl group is converted to a methyl ester. shimadzu.com
Trimethylsilylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. shimadzu.com
GC coupled with mass spectrometry (GC-MS) is a highly specific and sensitive technique for identifying and quantifying individual bile acids in complex mixtures. shimadzu.com
| Step | Procedure for Bile Acid Derivatization |
| Deconjugation | Enzymatic hydrolysis using cholylglycine hydrolase to cleave conjugated bile acids. d-nb.info |
| Methylation | Treatment with methanolic-hydrochloric acid. d-nb.info |
| Silylation | Reaction with a silylating agent such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). researchgate.netjscimedcentral.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and separation of bile acids. nih.govlibretexts.org It is particularly useful for monitoring the progress of reactions and for preliminary screening of biological extracts. youtube.com In the context of this compound, TLC on silica gel plates has been used to separate its epimers. nih.gov
The separation on a TLC plate is based on the differential adsorption of the compounds onto the stationary phase (e.g., silica gel) and their solubility in the mobile phase. sigmaaldrich.com After development, the separated spots are visualized using various staining reagents.
Stationary Phase: Silica gel is the most common stationary phase for the TLC of lipids and bile acids. aocs.org
Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane (B92381) and diethyl ether, often with a small amount of acid like formic acid, is used to develop the chromatogram. aocs.org
Visualization: A common visualization reagent is a 10% solution of phosphomolybdic acid in ethanol, which, after heating, reveals the separated lipid spots. illinois.edu
| Component | Function in TLC of Bile Acids |
| Stationary Phase | Typically silica gel, which is a polar adsorbent. aocs.org |
| Mobile Phase | A solvent system of appropriate polarity to achieve separation. |
| Visualization | Reagents that react with the separated compounds to produce visible spots. illinois.edu |
Advanced Separation Modes (e.g., Ion Exclusion Chromatography)
For the analysis of organic acids like bile acids, advanced separation modes such as ion exclusion chromatography can be employed. shimadzu.com This technique separates ionic compounds based on the principle of Donnan exclusion from the charged surface of the stationary phase. shimadzu.co.kr
In ion exclusion chromatography, a stationary phase with fixed ionic groups of the same charge as the analyte ions is used. shimadzu.com This causes the analyte ions to be repelled from the stationary phase and elute earlier than neutral or oppositely charged molecules. This mode is particularly effective for separating weak acids. shimadzu.co.kr Anion-exchange chromatography has also been utilized for the group separation of bile acid conjugates. portlandpress.comcdnsciencepub.com
Spectroscopic Techniques for Structural Characterization and Confirmation
Spectroscopic methods are indispensable for the detailed structural elucidation of newly isolated compounds and for the confirmation of known structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds, including bile acids. acs.orgwikipedia.org 13C-NMR spectroscopy, in particular, provides valuable information about the carbon skeleton of a molecule. chemistryviews.org
In the structural determination of this compound, 13C-NMR was instrumental in assigning the configuration at the C-22 position. nih.gov By comparing the 13C-NMR spectra of the synthetic (22R) and (22S) epimers of 3α, 7α, 22-trihydroxy-5β-cholan-24-oic acid with that of the natural product, the structure of this compound was definitively established as the (22S) epimer. nih.govresearchgate.net
The chemical shift of each carbon atom in a 13C-NMR spectrum is sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. libretexts.org
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)
Mass spectrometry is a cornerstone technique for the analysis of bile acids like this compound, providing critical information on molecular weight and structure through fragmentation patterns. When coupled with chromatographic separation methods, its power is significantly enhanced.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for analyzing bile acids in complex biological samples. nih.govrestek.comwikipedia.org LC, particularly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), separates this compound from its isomers and other bile acids present in the matrix. nih.govresearchgate.net The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for bile acids, which typically form negative ions in solution. researchgate.net
For quantitative studies, tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govmdpi.comnih.gov This technique offers exceptional sensitivity and selectivity by using modes like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govproteomics.com.au In MRM, a specific parent ion of this compound is selected and fragmented, and then a specific fragment (product ion) is monitored. This two-stage filtering dramatically reduces background noise and allows for accurate quantification even at very low concentrations in complex matrices like plasma or tissue homogenates. proteomics.com.aushimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for bile acid analysis. While LC-MS is often preferred, GC-MS can offer superior chromatographic separation for some structurally similar compounds. shimadzu.com However, a significant drawback for analyzing polar, non-volatile compounds like this compound is the mandatory need for derivatization. shimadzu.comrestek.com The hydroxyl and carboxylic acid groups must be chemically modified, typically through a two-step process involving methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups, to increase their volatility for gas-phase analysis. shimadzu.comresearchgate.netjscimedcentral.com
Interactive Table: Comparison of LC-MS and GC-MS for this compound Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Not generally required. restek.com | Mandatory to increase volatility. shimadzu.comrestek.com |
| Sample Throughput | Generally higher due to elimination of derivatization step. | Lower due to additional sample preparation steps. restek.com |
| Primary Analytes | Unconjugated and conjugated forms (glycine, taurine). nih.gov | Primarily unconjugated forms after derivatization. |
| Sensitivity | Very high, especially with MS/MS detection. nih.gov | High, but can be limited by derivatization efficiency. |
| Key Advantage | Direct analysis of biological fluids with minimal sample workup. nih.gov | Excellent separation of structurally similar isomers. shimadzu.com |
| Common Application | High-throughput quantitative analysis in biological matrices. nih.govbioanalysis-zone.com | Detailed structural analysis and profiling where high resolution is key. shimadzu.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. echemi.com It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. echemi.com
For this compound, IR spectroscopy can confirm the presence of its key functional groups. The spectrum of a carboxylic acid is highly characteristic. The O-H bond of the carboxylic acid group results in a very strong and notably broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. libretexts.orgopenstax.org This broadness is a result of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acids that often exist as dimers. echemi.comspectroscopyonline.com The carbonyl (C=O) group from the carboxylic acid produces a strong, sharp absorption peak typically found between 1700 and 1760 cm⁻¹. libretexts.org Additional peaks corresponding to the C-O stretch (1320-1210 cm⁻¹) and O-H bends are also present. spectroscopyonline.com The steroid backbone would contribute C-H stretching absorptions as well.
While IR spectroscopy is an excellent tool for qualitative confirmation of the carboxylic acid and hydroxyl functionalities of this compound, it is not typically employed for its quantification in complex biological mixtures due to its lower sensitivity and the overlapping signals from other matrix components. nih.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance of Band |
| Hydroxyl (Carboxylic Acid) | O–H stretch | 2500–3300 | Very Strong, Very Broad |
| Carbonyl (Carboxylic Acid) | C=O stretch | 1700–1760 | Strong, Sharp |
| Carbon-Oxygen | C–O stretch | 1210–1320 | Medium to Strong |
| Hydroxyl (Alcohol & Acid) | O–H bend | 1395–1440 & 910-950 | Medium, Broad |
| Alkyl | C–H stretch | 2850–2960 | Medium to Strong, Sharp |
Quantitative Analysis of this compound in Complex Biological Matrices
The quantitative determination of endogenous compounds like this compound in biological matrices such as plasma, serum, or tissue is essential for understanding their physiological roles. nih.govcstti.com However, this analysis presents significant challenges because biological matrices are inherently complex and an "analyte-free" version of the matrix for creating calibration standards does not exist. cstti.comnih.gov Chromatographic methods, particularly LC-MS/MS, are the techniques of choice for this purpose due to their high sensitivity and specificity. mdpi.comnih.gov
Method Development for Biological Sample Analysis
Developing a robust method for quantifying this compound requires careful optimization of several stages. europa.eu
Sample Preparation: The first step is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. restek.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). shimadzu.com
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or UHPLC system is used to separate this compound from other bile acids and endogenous compounds. shimadzu.com A reversed-phase C18 column is frequently employed, with a mobile phase consisting of an aqueous component (like ammonium formate (B1220265) buffer) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode. nih.govnih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode is typically used for quantification. proteomics.com.aushimadzu.com This involves optimizing the ESI source parameters and identifying the most stable and intense precursor ion (the molecular ion of this compound) and one or two specific product ions generated upon fragmentation.
Calibration Strategy: Since blank matrix is unavailable, several strategies can be employed. The most common is the "surrogate matrix" approach, where calibration standards are prepared in a similar but analyte-free matrix, such as charcoal-stripped serum or a synthetic buffer. cstti.comnih.gov Alternatively, the "surrogate analyte" approach uses a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) spiked into the authentic matrix. cstti.comnih.gov This stable isotope-labeled compound also serves as the ideal internal standard (IS) to correct for variations in extraction recovery and matrix effects. sci-hub.se
Validation of Analytical Methods for Robustness and Sensitivity
Once a method is developed, it must be validated to prove it is suitable for its intended purpose, ensuring the reliability of the analytical results. europa.eunih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). worldwide.comich.org Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. worldwide.comich.org
Accuracy: The closeness of the measured concentration to the true value, typically assessed as percent recovery of a known amount of analyte spiked into the matrix. ich.org
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. ich.org
Calibration Curve and Linearity: The demonstration of a proportional relationship between analyte concentration and the instrument's response over a defined range. ich.orgich.org
Limits of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. ich.org
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. sci-hub.seworldwide.com
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. ich.org
Interactive Table: Key Bioanalytical Method Validation Parameters (ICH M10 Guideline Summary)
| Parameter | Definition | General Acceptance Criteria |
| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LOQ). ich.org |
| Precision | Agreement among a series of measurements. | RSD or CV should not exceed 15% (20% at LOQ). ich.org |
| Selectivity | No significant interference at the retention time of the analyte and IS. | Response from interferences should be ≤20% of LLOQ response and ≤5% of IS response. ich.org |
| Linearity | Proportionality of results to concentration over a range. | Correlation coefficient (r²) typically >0.99. |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve with acceptable accuracy and precision. | Must be determined and meet accuracy/precision criteria (±20%). nih.gov |
| Stability | Analyte concentration remains within set limits over time and conditions. | Mean concentration should be within ±15% of the nominal concentration. ich.org |
Advanced Techniques for Investigating this compound Interactions with Biomolecules
To understand the biological functions of this compound, it is crucial to study its interactions with biomolecules such as proteins (receptors, enzymes, transporters). Several advanced biophysical techniques are available for this purpose. nih.govabcam.comrsc.org
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for monitoring binding events in real-time. nih.govportlandpress.com In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. bio-rad.com Binding causes a change in the refractive index at the surface, which is detected and measured in Response Units (RU). nih.govunivr.it This allows for the determination of key kinetic parameters like the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. frontiersin.org It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (this compound) is titrated into a solution containing a target biomolecule. khanacademy.orgmalvernpanalytical.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. khanacademy.orgreactionbiology.com
Affinity Chromatography-Mass Spectrometry: This technique can be used to identify unknown protein partners of this compound. The bile acid can be immobilized onto a chromatography support, and a complex mixture of proteins (like a cell lysate) is passed over it. Proteins that bind to this compound are retained on the column while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry.
Other Techniques: Other methods used to study small molecule-protein interactions include Nuclear Magnetic Resonance (NMR) spectroscopy , which provides atomic-level structural details of the interaction, and Circular Dichroism (CD) spectroscopy , which can detect conformational changes in a protein upon ligand binding. nih.govProximity-labeling techniques combined with mass spectrometry are emerging as powerful tools to map interactions within a cellular environment. discoveracs.org
Theoretical and Pre Clinical Research Applications of Haemulcholic Acid
Haemulcholic Acid as a Lead Compound for Pre-clinical Investigations
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. Preclinical studies are crucial for assessing the safety and efficacy of a drug candidate before it is tested in humans. ppd.com The unique structure of this compound positions it as an intriguing candidate for such investigations.
The structure of this compound, (22S)-3α,7α,22-trihydroxy-5β-cholan-24-oic acid, distinguishes it from more common mammalian bile acids. nih.gov Its synthesis from chenodeoxycholic acid has been successfully achieved, which opens the door for creating novel derivatives. nih.gov The goal of using a natural product as a template is to develop new semi-synthetic compounds, a common strategy in medicinal chemistry. nih.gov Bile acids, in general, serve as templates for potent signaling molecules, such as agonists for the Farnesoid X receptor (FXR), which has led to the development of therapeutic agents like obeticholic acid. The unique C-22 hydroxyl group on this compound provides a novel scaffold that could be exploited for designing new bioactive molecules with potentially different target specificities or pharmacological profiles compared to other bile acids. nih.gov
The modification of a lead compound to create derivatives is a standard pre-clinical step aimed at improving its therapeutic properties. nih.gov For bile acids, synthetic modifications can lead to derivatives with enhanced biological activity and selectivity. For instance, research on deoxycholic acid has produced derivatives with improved ability to inhibit cancer cell growth. nih.gov Similarly, derivatives of gallic acid have been synthesized to enhance their antimicrobial activities. pjps.pkglobalresearchonline.net
While specific pre-clinical studies on a wide range of this compound derivatives are not yet extensively documented, the established synthesis pathway allows for such exploration. nih.gov The process would involve creating a library of related compounds by modifying the hydroxyl groups or the carboxylic acid side chain. These new molecules would then be tested in pre-clinical in vitro (cell-based) and in vivo (animal) models to assess their potency and selectivity against various biological targets.
Conceptualization as a Potential Template for Bioactive Agents
Role in Scientific Probes and Tool Compounds for Biological Research
Natural compounds are often used as scientific probes to investigate biological pathways. nih.gov this compound's distinct structure makes it a potential tool for studying the biology of bile acid receptors and transporters. nih.gov By comparing its effects to those of other bile acids, researchers could elucidate the specific structural requirements for receptor activation or transport. While its use as a widespread research tool is not yet established, its availability through synthesis provides the necessary foundation for its development into a probe for targeted biological investigation. nih.gov
Biotechnological Applications of this compound and its Production
Biotechnology offers sustainable alternatives to chemical synthesis for producing a wide range of organic acids and bioactive compounds. nih.govelsevier.com These methods often utilize microorganisms or enzymes to convert renewable resources into high-value products like lactic acid, muconic acid, and various amino acids. contusmpublications.comnih.gov The production process typically involves selecting or engineering a suitable microbial strain, preparing a fermentation medium, and then separating and purifying the final product. mdpi.com
Currently, this compound is sourced either through extraction from fish bile or via multi-step chemical synthesis. nih.govnih.gov The application of biotechnological methods for its production has not been reported. However, the principles of white biotechnology, which focuses on using living cells and enzymes to produce goods, could theoretically be applied. contusmpublications.com This would likely involve identifying the enzymatic pathways responsible for its formation in fish and engineering a microbial host, such as Escherichia coli or yeast, to replicate that synthesis process from a simple carbon source.
Computational Chemistry and In Silico Modeling for this compound Research
In silico modeling and computational chemistry have become indispensable tools in drug discovery and pharmacological research, allowing for the analysis of millions of potential interactions between small molecules and biological targets, thereby reducing the time and cost of experimental testing. frontiersin.org These methods are used to predict how a molecule like this compound might interact with protein targets, its potential for development as a drug, and its pharmacokinetic properties. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is widely used to screen large libraries of compounds against a specific protein target to identify potential drug candidates. nih.govnih.gov The output is typically a docking score, which estimates the binding affinity, with more negative scores indicating stronger binding. plos.org
Following docking, molecular dynamics (MD) simulations can be performed. MD is a powerful technique that simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex. nih.govmdpi.com By analyzing parameters such as root-mean-square deviation (RMSD), researchers can assess whether the compound forms a stable complex with the target protein. mdpi.com
For this compound, these in silico methods could be used to predict its binding affinity and interaction with known bile acid receptors like FXR. Researchers could perform molecular docking to place this compound into the receptor's binding pocket and then run MD simulations to confirm the stability of the interaction. researchgate.net This computational approach would help prioritize which derivatives of this compound might have the highest potential for biological activity before undertaking their costly chemical synthesis and experimental testing. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modelingwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govuni-ruse.bg In the context of bile acids like this compound, QSAR studies are instrumental in understanding how specific structural features influence their interactions with biological targets, primarily nuclear receptors such as the Farnesoid X Receptor (FXR). sips.org.in These models help in predicting the activity of novel, unsynthesized compounds and guide the design of new derivatives with enhanced potency or selectivity. uni-ruse.bg
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov These properties typically include hydrophobic, electronic, and steric parameters. researchgate.net
Key Physicochemical Parameters in QSAR:
Hydrophobicity: Usually expressed as the logarithm of the partition coefficient (log P), this parameter is crucial for how a molecule crosses cell membranes and binds to receptor pockets. researchgate.net The hydrophobic/hydrophilic balance is a key determinant of a bile acid's biological function. conicet.gov.arsrmist.edu.in
Electronic Properties: These describe the electronic aspects of a molecule, such as electron-withdrawing or donating effects, which are quantified by parameters like the Hammett constant. These properties are vital for electrostatic or hydrogen-bonding interactions with a receptor. mdpi.com
Steric Factors: These parameters relate to the size and shape of the molecule and its substituents, influencing how well it fits into a receptor's binding site. researchgate.net
In the field of bile acid research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches analyze the steric and electrostatic fields of aligned molecules to generate predictive models. physiology.org
Research Findings in Bile Acid QSAR
While specific QSAR models for this compound are not prominently featured in the literature, extensive QSAR studies on other bile acids and their synthetic derivatives as FXR agonists provide a framework for understanding its potential structure-activity profile. FXR is a key regulator of bile acid synthesis and homeostasis. sips.org.innih.gov
A 3D-QSAR study on a series of isoxazole (B147169) derivatives as FXR agonists developed robust CoMFA and CoMSIA models. physiology.org The contour maps generated from these models revealed that hydrophobicity at certain positions and the presence of electronegative groups at others were critical for agonistic activity. physiology.org Molecular dynamics simulations further clarified that hydrophobic interactions with residues like LEU287, MET290, and ALA291, and salt bridge or hydrogen bond interactions with HIS447 and ARG331, are significant for ligand binding to the FXR ligand-binding domain. physiology.org
Another study focused on non-steroidal FXR agonists (the fexaramine (B1672613) series) and used molecular docking to inform the 3D-QSAR analysis, successfully creating predictive models for both affinity and efficacy. acs.org Similarly, QSAR models have been developed for TGR5 agonists, another important bile acid receptor. A study of 43 bile acid derivatives identified key molecular interaction fields that influence TGR5 activation. nih.gov
The structural features of this compound, particularly its unique C-6 hydroxylation, would significantly impact its polarity and steric profile compared to more common bile acids like chenodeoxycholic acid or cholic acid. These differences would alter its interaction fields and binding affinity for receptors like FXR, a relationship that could be precisely quantified through QSAR modeling.
Below are tables summarizing the findings from representative QSAR studies on bile acid receptor agonists.
Table 1: 3D-QSAR Models for Isoxazole-based FXR Agonists This table presents the statistical validation parameters for CoMFA and CoMSIA models developed for a series of Farnesoid X Receptor (FXR) agonists.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Key Finding | Source |
| CoMFA | 0.664 | 0.960 | 0.872 | Hydrophobicity at the R2 position is crucial for activity. | physiology.org |
| CoMSIA | 0.706 | 0.969 | 0.866 | Electronegative groups at the R3 position enhance agonist activity. | physiology.org |
Table 2: Key Molecular Descriptors in Bile Acid QSAR Models This table outlines the types of molecular descriptors and their importance as identified in various QSAR studies on bile acid receptor ligands.
| Receptor Target | QSAR Method | Important Descriptor Type | Specific Finding | Source |
| FXR | 3D-QSAR (CoMFA/CoMSIA) | Steric & Electrostatic Fields | Hydrophobic and electronegative properties in specific regions of the ligand are critical for binding and activation. | physiology.org |
| FXR | 3D-QSAR with Docking | Molecular Shape & Electrostatics | The model successfully predicted the affinity and efficacy of non-steroidal agonists. | acs.org |
| TGR5 | 3D-QSAR (MFA) | Molecular Interaction Fields | Identified discrete positions on the bile acid scaffold that quantitatively affect TGR5 agonism. | nih.gov |
| FXR | 2D-QSAR | Physicochemical Properties | Models for non-steroidal ligands highlighted descriptors influencing FXR activation. | sips.org.in |
Future Directions and Unexplored Avenues in Haemulcholic Acid Research
Investigation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of haemulcholic acid is a multi-stage process that begins in the liver and concludes in the gut. Primary bile acids, such as cholic acid, are synthesized from cholesterol in hepatocytes through a series of enzymatic reactions involving key enzymes like cholesterol 7α-hydroxylase (CYP7A1), sterol 12α-hydroxylase (CYP8B1), and sterol 27-hydroxylase (CYP27A1). researchgate.netimrpress.comfrontiersin.org These primary bile acids are then metabolized by intestinal microbiota into secondary bile acids. mdpi.com This conversion is carried out by a consortium of bacterial enzymes, including bile salt hydrolases (BSH) and hydroxysteroid dehydrogenases (HSDHs). mdpi.comfrontiersin.org
A significant unexplored avenue is the identification of the specific microbial enzymes responsible for the characteristic 22-hydroxylation that defines this compound. Future research should focus on:
Metagenomic Analysis: Screening the gut microbiomes of organisms known to produce this compound, such as the fish Parapristipoma trilineatum, to identify uncharacterized gene clusters, potentially within the bile acid-inducible (bai) operon, that encode for novel hydroxylases. nih.govmdpi.com
Heterologous Expression: Expressing candidate genes in tractable host bacteria, like Streptomyces albus or Escherichia coli, to functionally characterize their enzymatic activity and confirm their role in this compound synthesis. rsc.org
Comparative Genomics: Investigating whether the production of this compound in fish is a result of endogenous enzymes unique to the host or solely a product of its symbiotic microbiota. This could reveal novel vertebrate-specific pathways for bile acid modification.
Advanced Synthetic Methodologies for Complex Analogs
The chemical synthesis of this compound and its stereoisomers has been achieved through various methodologies, providing crucial reference standards and enabling initial biological studies. nih.gov One established route begins with chenodeoxycholic acid and proceeds through key steps including oxidative decarboxylation, hydroxylation to form a tetrol intermediate, subsequent oxidation, and a final Reformatsky reaction to yield a mixture of the (22R) and (22S) epimers. nih.gov A more convergent synthesis has also been developed, which utilizes the dirhodium(II) tetra-acetate catalyzed conversion of an α-diazo-β-hydroxy ester intermediate. researchgate.net
Future research in this area should aim to develop more efficient and stereoselective synthetic strategies to generate a diverse library of this compound analogs for structure-activity relationship (SAR) studies. Key objectives include:
Asymmetric Catalysis: Developing novel catalytic methods to precisely control the stereochemistry at the C-22 position, avoiding the need for challenging epimer separation and allowing for the selective synthesis of either the natural (22S) or unnatural (22R) form.
Late-Stage Functionalization: Creating synthetic routes that allow for the late-stage modification of the steroid nucleus and the aliphatic side chain. This would enable the rapid generation of complex analogs with altered hydrophobicity, receptor affinity, and metabolic stability.
Synthesis of Chemical Probes: Applying advanced synthetic methods to create tagged versions of this compound, such as those incorporating fluorophores, biotin, or photo-affinity labels, for use in chemical biology studies. frontiersin.orgnih.gov
Deeper Elucidation of Cellular and Molecular Regulatory Mechanisms
Preliminary computational studies have suggested that this compound may exert its biological effects through novel mechanisms, distinct from other bile acids. A molecular docking study indicated a high binding affinity for the Insulin (B600854) Receptor Tyrosine Kinase (IRTK), suggesting a potential role in modulating insulin signaling pathways. rsc.org Beyond this, the interaction of this compound with well-known bile acid receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are critical regulators of metabolism and inflammation, remains largely uncharacterized. nih.gove-dmj.org
Future investigations must prioritize the experimental validation of these putative interactions and the comprehensive mapping of the downstream signaling cascades. Research should focus on:
Experimental Validation of IRTK Interaction: Using biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, to confirm a direct binding interaction between this compound and the IRTK.
Receptor Activity Profiling: Employing cell-based reporter assays to determine whether this compound acts as an agonist or antagonist for nuclear receptors (FXR, PXR, VDR) and membrane receptors (TGR5). indigobiosciences.commdpi.com
Transcriptomic and Proteomic Analysis: Performing unbiased, genome-wide analyses to identify changes in gene and protein expression in response to this compound treatment in relevant cell types (e.g., hepatocytes, intestinal cells, macrophages) to uncover its full regulatory network. plos.orgnih.gov
Development of High-Throughput Screening Assays for New Activities
The discovery of new biological activities and the identification of molecules that can modulate this compound's pathways depend on the availability of robust screening platforms. While general assays for bile acid metabolism exist, there is a need for specific high-throughput screening (HTS) assays tailored to the unique properties and targets of this compound. plos.orgassaygenie.combioassaysys.com
Future efforts should be directed towards the creation and implementation of several HTS platforms:
Target-Based Assays: Developing HTS assays based on its putative targets. For instance, a protein thermal shift (PTS) or fluorescence polarization assay could be established to screen for small molecules that disrupt the this compound-IRTK interaction. nih.govdovepress.com
Biosynthesis Inhibition Assays: Once the specific microbial enzymes for this compound synthesis are identified (as per section 7.1), enzymatic assays can be configured in an HTS format to screen for inhibitors of its production.
Cell-Based Phenotypic Screening: Utilizing high-content imaging or reporter gene assays to screen for this compound analogs that selectively activate or inhibit specific signaling pathways (e.g., TGR5-mediated cAMP production) or cellular phenotypes (e.g., glucose uptake, inflammatory responses). routledge.com These assays can be readily automated to test thousands of compounds for drug discovery and chemical probe identification. bioassaysys.com
Application in Chemical Biology and Systems Biology Approaches
The role of this compound as a product of the gut-host metabolic axis places it at the intersection of chemical biology and systems biology. pnas.org A systems biology approach can map the complex interplay between microbial production of this compound and host physiological responses, while chemical biology provides the molecular tools to dissect these interactions with precision. stanford.edumdpi.com
The integration of these fields represents a powerful future direction for research:
Development of Chemical Probes: Synthesizing this compound-based activity-based probes (ABPs) and photoaffinity reporters. rsc.orgnih.gov These probes can be used in chemoproteomic experiments to covalently label and identify direct protein binding partners in both host cells and gut microbes, providing definitive evidence of its molecular targets. portlandpress.com
Integrated Multi-Omics Analysis: Combining metabolomics to quantify this compound levels in different biological compartments with metagenomics (to profile microbial composition and functional genes) and host transcriptomics/proteomics. This systems-level view will help establish correlations between the abundance of specific microbes, this compound production, and host metabolic states such as insulin resistance or inflammation. pnas.org
Microbiome-Host Modeling: Using the data generated from these approaches to build computational models of the gut-host ecosystem. These models can simulate how dietary interventions or therapeutic agents might alter the microbiome, impact this compound levels, and ultimately influence host health, guiding future therapeutic strategies.
Q & A
Q. How is Haemulcholic acid structurally distinguished from other bile acids in marine organisms?
this compound is identified by its unique hydroxylation pattern at C-3, C-7, and C-22, with stereochemistry (3α,5β,7α,22S). Key differentiation methods include nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. Comparative analysis with bile acids like β-muricholic acid highlights its distinct C-22 hydroxyl group, absent in most terrestrial vertebrate bile acids .
Q. What analytical techniques are essential for characterizing this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is critical for isolating and identifying this compound in complex matrices like fish bile. X-ray crystallography has been employed to resolve its stereochemistry, while gas chromatography (GC)-MS aids in derivatization studies for volatility enhancement. These methods are validated against synthetic standards to ensure specificity .
Q. What is the biological significance of this compound in marine ecosystems?
this compound is hypothesized to play a role in lipid digestion and microbial interactions in fish. Its presence in species like Parapristipoma trilinatum suggests evolutionary adaptation to marine diets. Studies using bile acid sequestering agents in model organisms can clarify its physiological role .
Advanced Research Questions
Q. What are the synthetic challenges in achieving stereochemical fidelity during this compound synthesis?
The synthesis of this compound requires precise control over hydroxyl group configurations. The Hoshita laboratory utilized chiral pool strategies starting from cholesterol derivatives, while Pellicciari’s approach employed asymmetric oxidation at C-22. Challenges include minimizing epimerization at C-3 and C-7 during protection/deprotection steps. Multi-step NMR monitoring and chiral column purification are essential for stereochemical validation .
Q. How do discrepancies in reported physicochemical properties of this compound arise across studies?
Variations in melting points and solubility data may stem from differences in crystallization solvents (e.g., ethanol vs. methanol) or purity thresholds. For instance, Roda et al. reported a melting point of 198–200°C (ethanol recrystallized), whereas Hoshita’s synthetic product showed 192–195°C due to residual solvents. Standardized protocols for purity assessment (e.g., elemental analysis, HPLC ≥98%) are critical for reconciling data .
Q. What metabolic pathways are implicated in the side-chain modification of this compound?
β-oxidation of the C-24 side chain in the liver and bacterial desaturation in the distal intestine are proposed pathways. Isotopic labeling studies in rats demonstrated 22-hydroxylation via cytochrome P450 enzymes (CYP8B1 homologs), though marine species may employ distinct isoforms. Comparative genomic analysis of bile acid synthesis genes in fish can clarify evolutionary divergence .
Q. How can in silico modeling improve understanding of this compound’s interaction with nuclear receptors?
Molecular docking simulations with farnesoid X receptor (FXR) and TGR5 models reveal weaker binding affinity compared to mammalian bile acids, likely due to steric hindrance from the C-22 hydroxyl group. Free energy perturbation (FEP) calculations can quantify thermodynamic contributions of specific hydroxyl groups, guiding mutagenesis studies .
Methodological Recommendations
- Stereochemical Analysis : Use rotating-frame Overhauser effect spectroscopy (ROESY) NMR to confirm spatial proximity of hydroxyl groups .
- Synthetic Reproducibility : Document reaction conditions (e.g., temperature, solvent polarity) to minimize batch-to-batch variability .
- Data Validation : Cross-reference synthetic products with natural isolates via tandem MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
